2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide
Description
The compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide is a heterocyclic molecule featuring a pyrrolo[3,2-d]pyrimidine core. This bicyclic scaffold is substituted with a butyl group at position 3, a phenyl ring at position 7, and a thioacetamide moiety at position 2. The acetamide side chain is further modified with a 2-chlorophenyl group.
The compound’s structural complexity and functional diversity align with trends in medicinal chemistry, where pyrrolo-pyrimidine derivatives are explored for their kinase inhibitory, anticancer, and anti-inflammatory properties. The presence of the thioether linkage may enhance metabolic stability compared to oxygen-based analogs, while the 2-chlorophenyl group could influence target selectivity .
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O2S/c1-2-3-13-29-23(31)22-21(17(14-26-22)16-9-5-4-6-10-16)28-24(29)32-15-20(30)27-19-12-8-7-11-18(19)25/h4-12,14,26H,2-3,13,15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGLPCJXXRAFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide is a synthetic derivative of pyrrolo[3,2-d]pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 476.6 g/mol. The compound features a pyrrolo[3,2-d]pyrimidine core with various substituents that contribute to its biological properties.
Research indicates that compounds related to pyrrolo[3,2-d]pyrimidines exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity : Many derivatives demonstrate inhibitory effects on enzymes involved in nucleotide biosynthesis. For instance, they can inhibit GART (glycinamide ribonucleotide transformylase) , which is crucial for purine metabolism in cancer cells .
- Antitumor Activity : Pyrrolo[3,2-d]pyrimidines have been shown to possess significant antitumor properties. For example, certain analogs have demonstrated selective cytotoxicity against various human tumor cell lines with IC50 values in the low nanomolar range .
- Targeting Folate Receptors : Some derivatives show selective uptake by folate receptors (FRs), which are overexpressed in many tumors. This property enhances their potential as targeted anticancer agents .
Biological Activity Data
A summary of relevant biological activity findings for the compound is presented in the table below:
Case Study 1: Antitumor Efficacy
In a study assessing the antitumor efficacy of pyrrolo[3,2-d]pyrimidine derivatives, one compound exhibited an IC50 value of 1.7 nM against KB human tumor cells expressing FRα. This study highlighted the importance of structural modifications in enhancing selectivity and potency against cancer cells .
Case Study 2: Mechanistic Insights
Another investigation into the mechanism revealed that certain analogs could effectively inhibit GARFTase activity, disrupting purine metabolism in cancer cells and leading to apoptotic cell death. The study emphasized the role of specific substituents on the pyrrolo[3,2-d]pyrimidine scaffold in modulating biological activity .
Comparison with Similar Compounds
2-((3-Butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide
- Key Difference : The 2-chlorophenyl group in the target compound is replaced with a 3,4-dichlorophenyl moiety.
- The dichloro substitution may also improve target binding affinity in hydrophobic pockets, as seen in kinase inhibitors .
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
- Key Differences :
- A dipentylamine group replaces the thioacetamide at position 2.
- An ethyl carboxylate is present at position 7 instead of a phenyl ring.
- Impact : The dipentylamine introduces strong basicity, which could alter cellular uptake and pharmacokinetics. The carboxylate may improve solubility but reduce blood-brain barrier penetration. This analog’s structural flexibility suggests divergent biological targets compared to the rigid thioacetamide-containing compound .
Functional Group Variations in Related Heterocycles
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide
- Key Differences :
- Pyrazolo[3,4-d]pyrimidine core instead of pyrrolo[3,2-d]pyrimidine.
- Fluorine atoms at multiple positions.
- Impact: Fluorination typically enhances metabolic stability and bioavailability. The pyrazolo-pyrimidine core may exhibit distinct hydrogen-bonding patterns, favoring interactions with ATP-binding pockets in kinases. This highlights how minor core modifications can redirect therapeutic applications .
Comparative Physicochemical and Bioactivity Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
